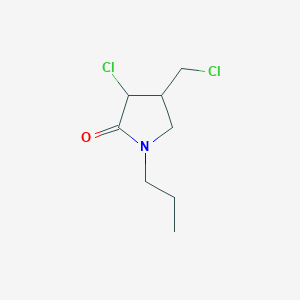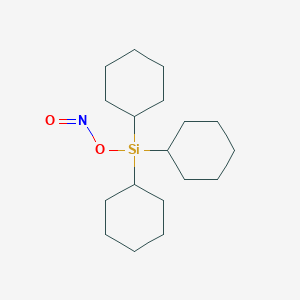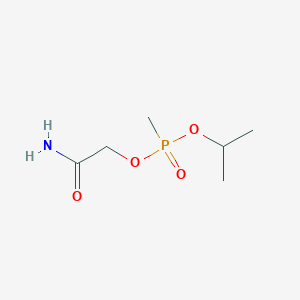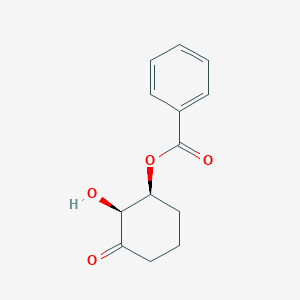
L-Alanyl-L-histidylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Alanyl-L-histidylglycine is a tripeptide composed of the amino acids L-alanine, L-histidine, and glycine. This compound is of interest due to its potential biological activities and its role in various biochemical processes. Tripeptides like this compound are often studied for their ability to interact with metal ions and their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Alanyl-L-histidylglycine can be synthesized using standard peptide synthesis techniques. One common method involves the stepwise coupling of the amino acids using a solid-phase peptide synthesis (SPPS) approach. In this method, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions typically use reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Industrial Production Methods
Industrial production of dipeptides and tripeptides, including this compound, often employs enzymatic methods. Enzymes such as amino acid ligases or peptide synthetases can be used to catalyze the formation of peptide bonds under mild conditions, making the process more environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
L-Alanyl-L-histidylglycine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under certain conditions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can occur, particularly involving the imidazole ring of the histidine residue.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives of the tripeptide.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous solutions at controlled pH and temperature conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of histidine-derived radicals, while reduction can result in the formation of reduced histidine derivatives .
Applications De Recherche Scientifique
L-Alanyl-L-histidylglycine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of L-Alanyl-L-histidylglycine involves its interaction with metal ions and its ability to modulate oxidative stress. The histidine residue in the tripeptide can coordinate with metal ions, affecting their redox states and potentially reducing oxidative damage in biological systems. Additionally, the peptide may interact with cellular receptors and enzymes, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
L-Alanyl-L-histidylglycine can be compared with other similar compounds, such as:
L-Alanyl-L-histidine: This dipeptide shares the histidine residue and exhibits similar metal-binding properties but lacks the glycine residue.
Carnosine (β-alanyl-L-histidine): Carnosine is another histidine-containing dipeptide with antioxidant properties and potential therapeutic applications.
L-Alanyl-L-glutamine: This dipeptide is used in medical and nutritional applications due to its stability and bioavailability.
Propriétés
Numéro CAS |
61081-56-9 |
|---|---|
Formule moléculaire |
C11H17N5O4 |
Poids moléculaire |
283.28 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C11H17N5O4/c1-6(12)10(19)16-8(2-7-3-13-5-15-7)11(20)14-4-9(17)18/h3,5-6,8H,2,4,12H2,1H3,(H,13,15)(H,14,20)(H,16,19)(H,17,18)/t6-,8-/m0/s1 |
Clé InChI |
OKEWAFFWMHBGPT-XPUUQOCRSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)NCC(=O)O)N |
SMILES canonique |
CC(C(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14583657.png)










phenyl-lambda~6~-sulfanylidene}carbamate](/img/structure/B14583716.png)
![3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one](/img/structure/B14583732.png)
![Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-](/img/structure/B14583737.png)
